molecular formula C28H23ClN2O4 B3546539 N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide

Cat. No.: B3546539
M. Wt: 486.9 g/mol
InChI Key: OYSFVHNWCAUZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a benzyloxy group, a methoxy group, and a chlorobenzamide moiety.

Properties

IUPAC Name

2-chloro-N-[2-methoxy-4-[(3-phenylmethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O4/c1-34-26-17-21(14-15-25(26)31-28(33)23-12-5-6-13-24(23)29)30-27(32)20-10-7-11-22(16-20)35-18-19-8-3-2-4-9-19/h2-17H,18H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFVHNWCAUZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Formation of the Benzamide Intermediate: The next step involves the reaction of 3-(benzyloxy)benzaldehyde with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-[4-(benzyloxy)phenyl]benzamide.

    Formation of the Final Compound: The final step involves the reaction of N-[4-(benzyloxy)phenyl]benzamide with 2-chloro-4-methoxyaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxy group and phenyl core but differs in the amide linkage and additional functional groups.

    4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: Contains a benzyloxy group and phenyl core but has different substituents and functional groups.

Uniqueness

N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-methoxyphenyl]-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.